molecular formula C8H14O2S B7820093 Cyclohexylsulfanyl-acetic acid CAS No. 52363-15-2

Cyclohexylsulfanyl-acetic acid

Cat. No.: B7820093
CAS No.: 52363-15-2
M. Wt: 174.26 g/mol
InChI Key: FBBVJXMXGVHARA-UHFFFAOYSA-N
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Description

Cyclohexylsulfanyl-acetic acid is an organic compound with the molecular formula C8H14O2S. It is characterized by the presence of a cyclohexyl group attached to a sulfanyl (thioether) group, which is further connected to an acetic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclohexylsulfanyl-acetic acid can be synthesized through several methods. One common approach involves the reaction of cyclohexylthiol with chloroacetic acid under basic conditions. The reaction proceeds as follows:

    Cyclohexylthiol and Chloroacetic Acid Reaction:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing by-products and waste. Continuous flow reactors and advanced purification techniques such as crystallization and distillation are often employed to achieve industrial-scale production .

Chemical Reactions Analysis

Types of Reactions: Cyclohexylsulfanyl-acetic acid undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The hydrogen atoms on the cyclohexyl ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products Formed:

Scientific Research Applications

Cyclohexylsulfanyl-acetic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of cyclohexylsulfanyl-acetic acid is primarily related to its functional groups. The carboxylic acid moiety can participate in hydrogen bonding and ionic interactions, influencing the compound’s solubility and reactivity. The sulfanyl group can undergo redox reactions, impacting the compound’s stability and reactivity. These properties make this compound a versatile compound in various chemical and biological processes .

Comparison with Similar Compounds

Cyclohexylsulfanyl-acetic acid can be compared with other similar compounds, such as:

    Cyclohexylthioacetic acid: Similar structure but with a thioether group instead of a sulfanyl group.

    Cyclohexylsulfinyl-acetic acid: An oxidized form of this compound with a sulfinyl group.

    Cyclohexylsulfonyl-acetic acid: A further oxidized form with a sulfonyl group.

Uniqueness: this compound is unique due to the presence of both a cyclohexyl group and a sulfanyl group, which confer distinct chemical and physical properties.

Properties

IUPAC Name

2-cyclohexylsulfanylacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2S/c9-8(10)6-11-7-4-2-1-3-5-7/h7H,1-6H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBBVJXMXGVHARA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)SCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201031509
Record name 2-(Cyclohexylthio)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201031509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52363-15-2
Record name 2-(Cyclohexylthio)acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52363-15-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Cyclohexylthio)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201031509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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